molecular formula C6H7N3O B6278540 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one CAS No. 951626-36-1

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one

Katalognummer: B6278540
CAS-Nummer: 951626-36-1
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: WXWQYMIMMRLBAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one: is a heterocyclic compound characterized by its unique fused ring structure, which includes both imidazole and pyrazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a base, leading to the formation of the desired imidazo[1,5-a]pyrazin-8-one ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrazine: Another isomer with different ring fusion.

    Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring.

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .

Eigenschaften

CAS-Nummer

951626-36-1

Molekularformel

C6H7N3O

Molekulargewicht

137.14 g/mol

IUPAC-Name

6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C6H7N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h3-4H,1-2H2,(H,8,10)

InChI-Schlüssel

WXWQYMIMMRLBAN-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C=NC=C2C(=O)N1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.